N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide
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Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzotriazole ring, a chloro-methoxyphenyl group, and an ethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzotriazole Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, with nitrous acid to form the benzotriazole ring.
Introduction of the Chloro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the benzotriazole ring is reacted with chloromethoxybenzene under suitable conditions.
Formation of the Ethylbenzamide Moiety: This step involves the acylation of the benzotriazole derivative with an ethylbenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with the nucleophile replacing the chloro group.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is unique due to its combination of a benzotriazole ring with a chloro-methoxyphenyl group and an ethylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H19ClN4O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-14-4-6-15(7-5-14)22(28)24-16-8-10-19-20(12-16)26-27(25-19)17-9-11-21(29-2)18(23)13-17/h4-13H,3H2,1-2H3,(H,24,28) |
InChI Key |
IQYRIIFOZAKTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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